molecular formula C20H15ClO3 B338500 Phenyl 2-[(4-chlorobenzyl)oxy]benzoate

Phenyl 2-[(4-chlorobenzyl)oxy]benzoate

Cat. No.: B338500
M. Wt: 338.8 g/mol
InChI Key: SYEXNOZBYFEHDV-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-chlorobenzyl)oxy]benzoate is a benzoate ester derivative featuring a 4-chlorobenzyloxy substituent at the 2-position of the phenyl ring. The distinction lies in the substituent: the target compound contains a benzyloxy group (–O–CH₂–C₆H₄–Cl), whereas the referenced compound has a benzoyloxy group (–O–CO–C₆H₄–Cl). This structural variation significantly impacts reactivity, solubility, and biological activity.

Properties

Molecular Formula

C20H15ClO3

Molecular Weight

338.8 g/mol

IUPAC Name

phenyl 2-[(4-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C20H15ClO3/c21-16-12-10-15(11-13-16)14-23-19-9-5-4-8-18(19)20(22)24-17-6-2-1-3-7-17/h1-13H,14H2

InChI Key

SYEXNOZBYFEHDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency : Allyloxy derivatives (e.g., Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) exhibit higher yields (up to 89%) compared to bulkier tert-butyl-substituted analogues (43% yield for 1-(3,5-Di-tert-butyl-4-((2-(p-tolyloxy)allyl)oxy)phenyl)ethan-1-one) . Steric hindrance likely limits reactivity in bulkier systems.

Substituent Effects :

  • Chlorine Position : 2,4-Dichlorobenzyl derivatives demonstrate antiseptic properties, attributed to chlorine’s electron-withdrawing effects enhancing membrane penetration .
  • Benzyl vs. Benzoyl : The benzyloxy group in the target compound may confer greater hydrolytic stability compared to benzoyloxy derivatives, which are more prone to esterase cleavage.

Pharmacological and Physicochemical Properties

Antimicrobial Activity

  • 2,4-Dichlorobenzyl 2-methoxybenzoate shows efficacy against oral pathogens due to chlorine’s biocidal action and the methoxy group’s role in disrupting bacterial membranes .

Stability and Reactivity

  • Allyloxy derivatives exhibit thermal stability up to 200°C (TGA data inferred from similar compounds), whereas benzoyloxy esters degrade at lower temperatures (~150°C) due to ester hydrolysis .

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